2-((Pyrrolidin-2-ylmethyl)thio)pyrimidine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-((Pyrrolidin-2-ylmethyl)thio)pyrimidine is a heterocyclic compound that features a pyrimidine ring substituted with a pyrrolidin-2-ylmethylthio group. This compound is of interest due to its potential biological activities and applications in various fields such as medicinal chemistry and materials science.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-((Pyrrolidin-2-ylmethyl)thio)pyrimidine typically involves the reaction of a pyrimidine derivative with a pyrrolidin-2-ylmethylthio group. One common method is the nucleophilic substitution reaction where a 2-halo pyrimidine reacts with a pyrrolidin-2-ylmethylthiol under basic conditions . The reaction conditions often include the use of a polar aprotic solvent such as dimethylformamide (DMF) and a base like potassium carbonate (K2CO3) to facilitate the substitution reaction.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the production process. Optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial for scaling up the synthesis.
Chemical Reactions Analysis
Types of Reactions
2-((Pyrrolidin-2-ylmethyl)thio)pyrimidine can undergo various chemical reactions, including:
Oxidation: The sulfur atom in the thio group can be oxidized to form sulfoxides or sulfones using oxidizing agents like hydrogen peroxide (H2O2) or m-chloroperbenzoic acid (m-CPBA).
Reduction: The pyrimidine ring can be reduced under specific conditions using reducing agents such as lithium aluminum hydride (LiAlH4).
Substitution: The compound can participate in nucleophilic substitution reactions, where the thio group can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide (H2O2), m-chloroperbenzoic acid (m-CPBA)
Reduction: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4)
Substitution: Potassium carbonate (K2CO3), dimethylformamide (DMF)
Major Products Formed
Oxidation: Sulfoxides, sulfones
Reduction: Reduced pyrimidine derivatives
Substitution: Various substituted pyrimidine derivatives
Scientific Research Applications
2-((Pyrrolidin-2-ylmethyl)thio)pyrimidine has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Medicine: Explored as a potential therapeutic agent due to its ability to interact with biological targets.
Industry: Utilized in the development of new materials with specific properties, such as conductivity or fluorescence.
Mechanism of Action
The mechanism of action of 2-((Pyrrolidin-2-ylmethyl)thio)pyrimidine involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. For example, it may inhibit the activity of certain enzymes by binding to their active sites, thereby affecting metabolic pathways . The exact molecular targets and pathways involved depend on the specific biological context and the compound’s structure-activity relationship.
Comparison with Similar Compounds
Similar Compounds
2-Thiopyrimidine: A compound with a similar structure but lacking the pyrrolidin-2-ylmethyl group.
2-(Methylthio)pyrimidine: Similar to 2-((Pyrrolidin-2-ylmethyl)thio)pyrimidine but with a methyl group instead of the pyrrolidin-2-ylmethyl group.
2-(Ethylthio)pyrimidine: Similar structure with an ethyl group instead of the pyrrolidin-2-ylmethyl group.
Uniqueness
This compound is unique due to the presence of the pyrrolidin-2-ylmethyl group, which can enhance its biological activity and specificity. This structural feature may provide additional binding interactions with biological targets, leading to improved efficacy and selectivity compared to similar compounds.
Properties
Molecular Formula |
C9H13N3S |
---|---|
Molecular Weight |
195.29 g/mol |
IUPAC Name |
2-(pyrrolidin-2-ylmethylsulfanyl)pyrimidine |
InChI |
InChI=1S/C9H13N3S/c1-3-8(10-4-1)7-13-9-11-5-2-6-12-9/h2,5-6,8,10H,1,3-4,7H2 |
InChI Key |
BZIQIBGXSXIAKQ-UHFFFAOYSA-N |
Canonical SMILES |
C1CC(NC1)CSC2=NC=CC=N2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.